molecular formula C26H21ClN4O2 B2417576 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 2034603-80-8

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2417576
CAS No.: 2034603-80-8
M. Wt: 456.93
InChI Key: OLMXOBJYKMHTGS-UHFFFAOYSA-N
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Description

2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide is an intriguing chemical compound characterized by a pyrimido[5,4-b]indole core structure. This unique arrangement of atoms endows the compound with distinct physicochemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide generally involves the cyclization of appropriately substituted indole derivatives with pyrimidine precursors. The cyclization reaction is typically facilitated by acid catalysts under reflux conditions. Benzylation and acetamidation steps follow the initial ring formation to yield the final compound. Key reagents used in these steps include benzyl chloride, acetic anhydride, and chlorobenzylamine.

Industrial Production Methods

Industrial-scale synthesis may utilize continuous flow techniques to optimize reaction efficiency and product yield. These methods often employ robust catalytic systems and automated processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

  • Reduction: : Reduction typically targets the ketone group, converting it to an alcohol.

  • Substitution: : Various nucleophiles can replace the chlorobenzyl moiety under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalysts such as sodium borohydride or catalytic hydrogenation.

  • Substitution: : Use of strong bases and nucleophiles like sodium hydride and alkyl halides.

Major Products

Oxidation leads to quinones, reduction produces alcohols, and substitution yields structurally varied analogs with potentially different biological activities.

Scientific Research Applications

Chemistry

This compound serves as a synthetic intermediate in the preparation of more complex pyrimido[5,4-b]indole derivatives, aiding in the development of new materials with novel properties.

Biology

In biological studies, it functions as a probe to investigate enzyme mechanisms due to its unique structural features.

Medicine

Preliminary research suggests potential pharmacological applications, particularly in oncology and antimicrobial therapies, owing to its structural similarity to known bioactive compounds.

Industry

The compound is a precursor in the manufacture of specialized polymers and dyes, leveraging its chemical reactivity and stability.

Mechanism of Action

This compound exerts its biological effects primarily through interaction with specific enzyme targets, modulating their activity by either inhibition or activation. The precise molecular pathways involved are under investigation, but early studies indicate interference with nucleic acid synthesis and protein function.

Comparison with Similar Compounds

Compared to other pyrimido[5,4-b]indole derivatives, 2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide exhibits unique reactivity patterns and biological profiles. Similar compounds include:

  • 2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-acetamide

  • 2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide

The presence of the 4-chlorobenzyl group distinguishes it by enhancing its binding affinity and selectivity towards specific biological targets.

Happy to keep this going, or change tracks. What do you think?

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2/c27-20-12-10-18(11-13-20)14-28-23(32)16-31-22-9-5-4-8-21(22)24-25(31)26(33)30(17-29-24)15-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMXOBJYKMHTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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